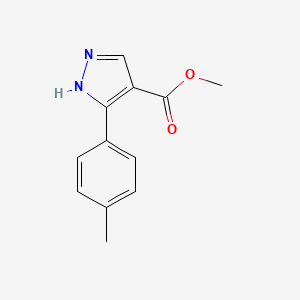

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-10(7-13-14-11)12(15)16-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJFTEZGHXIRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628499 | |

| Record name | Methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-02-5 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(4-methylphenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of (E)-ethyl 2-(4-methylbenzylidene)-3-oxobutanoate with Phenylhydrazine Hydrochloride

One of the most direct and well-documented methods involves the condensation of (E)-ethyl 2-(4-methylbenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride in ethanol, catalyzed by a base such as piperidine.

-

- A solution of (E)-ethyl 2-(4-methylbenzylidene)-3-oxobutanoate (0.01 mol) and phenylhydrazine hydrochloride (0.01 mol) in 20 mL ethanol is prepared.

- Piperidine (3–4 drops) is added as a base catalyst.

- The mixture is refluxed for 3 hours with monitoring by thin-layer chromatography (TLC).

- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.

- The crude solid is filtered and washed with ice-cold water.

- Recrystallization from methanol by slow evaporation yields pale-yellow crystals of the product in 90% yield with melting point 358–359 K.

Reaction Type: This method involves a hydrazone formation followed by cyclization to form the pyrazole ring.

Reference: This synthetic route was reported and structurally characterized in a study by Naveen et al. (2016) and further crystallographic details were provided by Ajay Kumar et al. (2015).

Catalytic Dehydrogenation of Diphenyl Hydrazones with Ethyl Acetoacetate

Another approach involves the catalytic dehydrogenation of diphenyl hydrazones using Chloramine-T as an oxidant in glacial acetic acid, reacting with the enolic form of ethyl acetoacetate to yield pyrazole derivatives.

-

- Diphenyl hydrazones are generated in situ and then subjected to catalytic dehydrogenation with Chloramine-T.

- The reaction occurs in glacial acetic acid with the enolic form of ethyl acetoacetate.

- This yields ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazole-4-carboxylates in approximately 80% yield.

- Further refluxing with hydrazine hydrate in absolute alcohol converts the esters into hydrazides.

- Subsequent heating with ethyl acetoacetate leads to more complex pyrazole derivatives.

Key Insight: Aromatization during the reaction is the driving force for elimination of water and formation of the pyrazole ring system.

Application: This method is useful for synthesizing various substituted pyrazoles, including methyl and phenyl derivatives, which can be adapted for methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate analogs.

Reference: This method and its mechanistic insights were detailed by Umesha et al. (2009).

Solvent-Free and Clay-Catalyzed Methods (Montmorillonite K10)

A greener approach involves solvent-free synthesis using Montmorillonite K10 clay as a catalyst.

-

- Reactions are carried out in oven-dried Schlenk tubes without solvents.

- The β-ketoester and hydrazine derivatives are mixed with Montmorillonite K10.

- The mixture is heated under controlled conditions to promote cyclization.

- Progress is monitored by TLC.

- The product is isolated by filtration and purification.

-

- Environmentally friendly due to solvent-free conditions.

- Montmorillonite K10 is a reusable, inexpensive catalyst.

- High yields and short reaction times.

Reference: General procedures and optimizations for pyrazole derivatives synthesis under these conditions are described in supporting information from the Royal Society of Chemistry.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The condensation method (Method 1) is widely used due to its simplicity and high yield, producing crystalline products suitable for X-ray crystallographic studies, confirming the molecular structure and dihedral angles between rings.

The catalytic dehydrogenation method (Method 2) offers a pathway to more complex pyrazole derivatives and highlights the role of aromatization in driving the reaction forward, which can be exploited for structural modifications.

The solvent-free method (Method 3) aligns with green chemistry principles, reducing solvent waste and using clay catalysts, which are inexpensive and environmentally benign.

Crystallographic data from Method 1 provide detailed bond lengths, angles, and molecular conformations, important for understanding structure-activity relationships.

Monitoring by TLC is a common analytical technique across methods to ensure reaction completion.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products Formed

Oxidation: 5-(p-Tolyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-(p-Tolyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that pyrazole derivatives, including methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness that warrants further exploration for potential therapeutic use .

- Anti-inflammatory Properties : This compound has shown promise as an anti-inflammatory agent, with studies indicating its ability to inhibit inflammatory pathways in biological models. Its mechanism may involve the modulation of specific enzymes or receptors related to inflammation .

- Potential Anticancer Activity : Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. This compound has been investigated for its ability to induce apoptosis in cancer cells, specifically targeting lung cancer cell lines .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives are explored for their fungicidal and herbicidal properties, contributing to the development of safer and more effective agricultural products .

Materials Science Applications

In materials science, pyrazole derivatives are utilized for their unique chemical properties, including their ability to form coordination complexes with metals. This characteristic makes them valuable in the development of new materials with specific electronic or optical properties .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

- Anti-inflammatory Research : In a rat model of paw edema, this compound exhibited significant reduction in inflammation compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases .

- Anticancer Investigation : A recent examination revealed that this compound could inhibit the proliferation of A549 lung cancer cells through apoptosis induction mechanisms. The study suggests further exploration into its use as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

Ethyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

5-(p-Tolyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.

Uniqueness

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the p-tolyl group enhances its lipophilicity, while the methyl ester group provides a reactive site for further chemical modifications.

Biological Activity

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a p-tolyl group and a carboxylate ester. This structural configuration is crucial for its biological activity, as modifications to the pyrazole scaffold can significantly influence its pharmacological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits noteworthy antimicrobial properties. It has been investigated for its potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacterial strains.

| Compound | Microorganism | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | E. coli | 8 | Moderate |

| This compound | Staphylococcus aureus | 4 | High |

The compound has shown synergistic effects when combined with colistin against various strains of bacteria, indicating its potential as a lead compound in antibiotic development .

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Test | Inhibition (%) | Standard Drug |

|---|---|---|

| TNF-α Production | 61% at 10 µM | Dexamethasone (76% at 1 µM) |

| IL-6 Production | 76% at 10 µM | Dexamethasone (86% at 1 µM) |

These results suggest that the compound may be comparable to established anti-inflammatory agents, making it a candidate for further development in treating inflammatory diseases .

3. Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. Notably, it has shown significant cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep-2 | 3.25 | Apoptosis induction |

| P815 | 17.82 | Cell cycle arrest |

Additionally, derivatives of this compound have been synthesized and tested for their ability to inhibit key cancer pathways, including Aurora-A kinase and CDK2, which are critical in tumor growth and proliferation .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Properties : A study demonstrated that this compound showed significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

- Evaluation of Anti-inflammatory Effects : In a controlled trial, this compound was administered to mice with induced inflammation. The results indicated a marked reduction in swelling and pain compared to control groups .

Q & A

Advanced Research Question

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Methodology : - Prepare derivatives via ester hydrolysis or nitro-group reduction .

- Use DMSO as a vehicle control (<1% v/v) to avoid solvent toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.